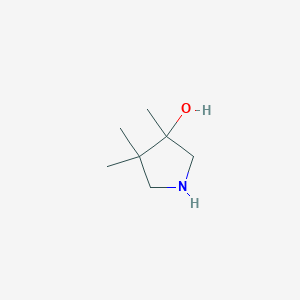![molecular formula C16H21NO3 B13896342 8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol CAS No. 91796-23-5](/img/structure/B13896342.png)
8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol is a compound known for its significant role in medicinal chemistry. It is a propanolamine derivative that is widely recognized for its beta-adrenergic blocking properties. This compound is used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and alcohols from reduction .
Scientific Research Applications
8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of beta-adrenergic blockers.
Biology: Research on its effects on cellular signaling pathways and receptor binding.
Medicine: Extensive use in the development of treatments for cardiovascular diseases.
Industry: Utilized in the formulation of various pharmaceutical products.
Mechanism of Action
The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the actions of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and other cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-adrenergic blocker with similar applications.
Atenolol: A selective beta-1 blocker used for similar cardiovascular conditions.
Metoprolol: Another selective beta-1 blocker with comparable uses.
Uniqueness
8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol is unique due to its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain clinical scenarios compared to other beta-blockers .
Properties
CAS No. |
91796-23-5 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/t14-/m0/s1 |
InChI Key |
ZAVISZICVBECEV-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=C1C=C(C=C2)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



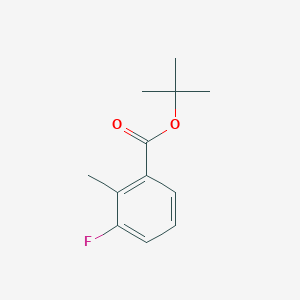
![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
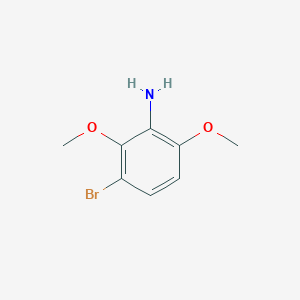
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
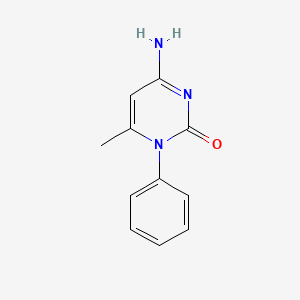
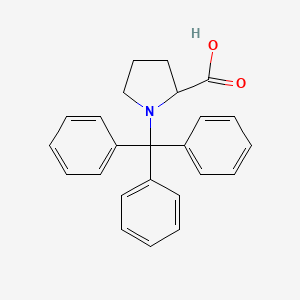
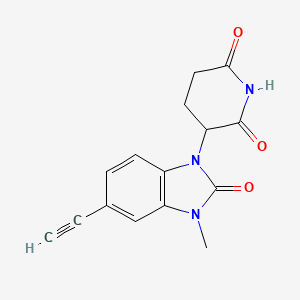
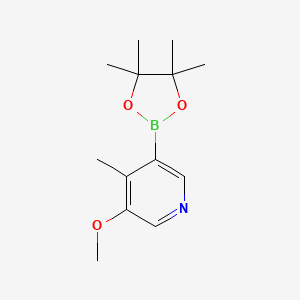

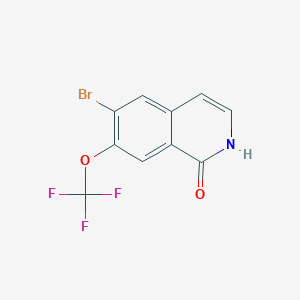
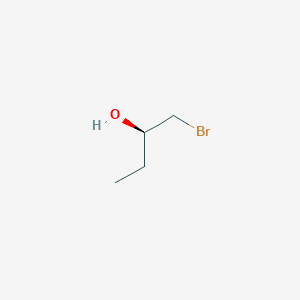
![(17-Ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13896335.png)
